Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate
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Overview
Description
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boronate ester group, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions. The compound’s structure includes a benzyl group, a dihydroindole moiety, and a dioxaborolane ring, making it a valuable intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate typically involves the following steps:
Formation of the Boronate Ester: The reaction between a boronic acid or boronic ester with a suitable diol, such as pinacol, under dehydrating conditions to form the boronate ester.
Coupling with Dihydroindole: The boronate ester is then coupled with a dihydroindole derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like toluene or ethanol).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- 1-Benzylpyrazole-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Comparison:
- Structural Differences: While these compounds share the boronate ester group, they differ in their core structures (e.g., pyrazole vs. indole).
- Reactivity: The presence of different functional groups influences their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its structure and reactivity, making Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate distinct in its versatility and utility in various fields.
This comprehensive overview highlights the significance of this compound in scientific research and its potential for future applications
Biological Activity
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate (CAS No. 286961-15-7) is a compound of interest in medicinal chemistry due to its potential biological activity and applications in drug development. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H26BNO4 with a molecular weight of approximately 343.23 g/mol. The presence of the dioxaborolane moiety is significant for its reactivity and potential applications in bioconjugation and targeted drug delivery.
Research indicates that compounds containing boron have unique interactions with biological systems. The dioxaborolane group can facilitate the formation of covalent bonds with biomolecules like proteins and nucleic acids. This property is particularly useful in the development of targeted therapies where selective binding to specific cellular components is desired.
Anticancer Activity
Studies have shown that this compound exhibits promising anticancer activity. For instance:
- In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanistic studies revealed that it affects key signaling pathways involved in cancer progression, including those related to apoptosis and cell survival.
Neuroprotective Effects
Recent investigations have suggested neuroprotective properties for this compound. It has been shown to:
- Protect neuronal cells from oxidative stress-induced damage.
- Enhance neuronal survival in models of neurodegenerative diseases.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Evaluated the anticancer effects on breast cancer cell lines; reported a dose-dependent inhibition of cell growth (IC50 = 10 µM). |
Study 2 | Investigated neuroprotective effects in a rat model of ischemia; demonstrated significant reduction in infarct size and improved functional recovery. |
Study 3 | Assessed the compound's binding affinity to target proteins using surface plasmon resonance; revealed high specificity towards certain kinases involved in cancer signaling. |
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Dioxaborolane Moiety : This can be achieved through the reaction of boronic acids with appropriate alcohols under acidic conditions.
- Coupling with Indole Derivatives : Utilizing palladium-catalyzed cross-coupling reactions allows for the introduction of the indole structure at specific positions on the dioxaborolane framework.
Properties
Molecular Formula |
C22H26BNO4 |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C22H26BNO4/c1-21(2)22(3,4)28-23(27-21)18-11-8-12-19-17(18)13-14-24(19)20(25)26-15-16-9-6-5-7-10-16/h5-12H,13-15H2,1-4H3 |
InChI Key |
BBGBCVYWULPYNA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCN(C3=CC=C2)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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